molecular formula C25H23ClN2O3 B15019568 2-(4-chlorophenoxy)-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide

2-(4-chlorophenoxy)-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide

Cat. No.: B15019568
M. Wt: 434.9 g/mol
InChI Key: PUJZGDOMAXKIGR-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a chlorophenoxy group, a benzoxazole ring, and a methylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the chlorophenoxy intermediate.

    Synthesis of the Benzoxazole Ring: The benzoxazole ring is synthesized through a cyclization reaction involving an ortho-substituted aniline derivative and an appropriate carboxylic acid or ester.

    Coupling Reaction: The chlorophenoxy intermediate is then coupled with the benzoxazole derivative under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-chlorophenoxyacetic acid: A related compound with a simpler structure, used as a plant growth regulator.

    2-chloro-3-ethylbenzoxazolium tetrafluoroborate: Another benzoxazole derivative with different substituents and properties.

Uniqueness

2-(4-chlorophenoxy)-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide is unique due to its combination of a chlorophenoxy group and a benzoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C25H23ClN2O3

Molecular Weight

434.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide

InChI

InChI=1S/C25H23ClN2O3/c1-4-16-5-14-22-21(15-16)28-23(30-22)17-6-10-19(11-7-17)27-24(29)25(2,3)31-20-12-8-18(26)9-13-20/h5-15H,4H2,1-3H3,(H,27,29)

InChI Key

PUJZGDOMAXKIGR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C(C)(C)OC4=CC=C(C=C4)Cl

Origin of Product

United States

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